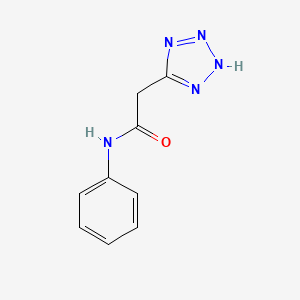

2-(1H-tetrazol-5-yl)acetanilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1H-tetrazol-5-yl)acetanilide is a useful research compound. Its molecular formula is C9H9N5O and its molecular weight is 203.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Tetrazole derivatives, including 2-(1H-tetrazol-5-yl)acetanilide, have shown significant antibacterial properties. For instance, studies have indicated that various tetrazole compounds exhibit activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses revealed that modifications to the tetrazole ring can enhance antibacterial efficacy.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 μg/mL |

| This compound | Escherichia coli | 75 μg/mL |

| This compound | Pseudomonas aeruginosa | 100 μg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anticancer Properties

Research has demonstrated that tetrazole-containing compounds possess promising anticancer activity. Specifically, this compound has been evaluated for its effects on various cancer cell lines, including:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| Hep G2 (liver carcinoma) | 4.2 |

| A549 (lung adenocarcinoma) | 3.5 |

| DU 145 (prostate cancer) | 5.0 |

The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts cancer cell division and proliferation .

Antiviral Activity

The antiviral potential of tetrazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various viruses, including Herpes Simplex Virus and Influenza A virus. For example, some derivatives were found to inhibit viral DNA polymerases effectively:

| Virus Type | Inhibition Percentage (%) |

|---|---|

| HSV-1 | 85 |

| Influenza A | 75 |

These results indicate that tetrazole derivatives may serve as potential antiviral agents worth further investigation .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole compounds have been substantiated through various studies. Research indicates that certain derivatives can selectively inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses:

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

|---|---|---|

| This compound | 3.8 | 1.8 |

The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of tetrazole compounds:

- Antimicrobial Efficacy : A study conducted on a series of tetrazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains, showcasing their potential as novel antibiotics.

- Cancer Treatment : Research involving the application of tetrazole derivatives in combination therapies has shown enhanced cytotoxic effects on resistant cancer cell lines, suggesting a synergistic effect when used with established chemotherapeutics.

- Viral Inhibition : A clinical trial assessing the efficacy of a tetrazole derivative in patients with recurrent herpes infections reported significant reductions in viral load and symptom severity.

Propiedades

Fórmula molecular |

C9H9N5O |

|---|---|

Peso molecular |

203.20 g/mol |

Nombre IUPAC |

N-phenyl-2-(2H-tetrazol-5-yl)acetamide |

InChI |

InChI=1S/C9H9N5O/c15-9(6-8-11-13-14-12-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,15)(H,11,12,13,14) |

Clave InChI |

WSZXJUNYWNMAOE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)CC2=NNN=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.